molecular formula C13H10Cl2F3NO B1521102 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride CAS No. 1185295-73-1

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride

Cat. No. B1521102
M. Wt: 324.12 g/mol
InChI Key: VUSOTTHAMWOCLL-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride (4-CTA-HCl) is a synthetic organic compound with a wide range of applications in both scientific research and industrial processes. It is a white powder with a molecular weight of 375.92 g/mol and a melting point of 159-161°C. 4-CTA-HCl is an aromatic amine derivative, containing both an amine and a phenoxy group, which can be used as a building block for the synthesis of various organic compounds.

Scientific Research Applications

Synthesis and Materials Science

  • The synthesis of polyurethane cationomers with anil groups has been explored, with a focus on the intramolecular proton transfer in salicylideneanil structures to obtain polymeric films with fluorescent properties. This research highlights the potential of incorporating specific aniline derivatives into polymers for enhanced material properties (Buruianǎ et al., 2005).

Environmental Applications

  • Aniline modulation strategies have been used to construct imine-linked covalent organic frameworks (COFs) for the adsorption and sensitive determination of chlorophenols in environmental samples. This showcases the application of aniline derivatives in developing novel adsorbents for water purification and monitoring environmental pollutants (Xu et al., 2021).

Chemical Synthesis and Catalysis

  • Novel dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit have been synthesized, demonstrating the utility of aniline derivatives in the design and construction of complex molecular architectures with potential applications in nanotechnology and materials science (Morar et al., 2018).

Analytical Chemistry

  • The development of methods for the synthesis of aniline derivatives and their application in analytical chemistry, particularly in the context of environmental analysis and food safety, has been reported. These studies highlight the role of aniline derivatives in enhancing the sensitivity and specificity of analytical methods (Vecchio, 2006).

Organic Chemistry and Reaction Mechanisms

  • Research into the introduction of a hydroxy group and N-iodophenylation of N-arylamides using specific reagents indicates the versatility of aniline derivatives in facilitating complex organic transformations. This work contributes to the broader understanding of reaction mechanisms and synthetic methodologies in organic chemistry (Itoh et al., 2002).

properties

IUPAC Name

4-(4-chlorophenoxy)-2-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO.ClH/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17;/h1-7H,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSOTTHAMWOCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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